molecular formula C12H8N2O2 B1384373 3-(1,3-Benzoxazol-2-yl)-2-pyridinol CAS No. 292140-74-0

3-(1,3-Benzoxazol-2-yl)-2-pyridinol

Cat. No. B1384373
CAS RN: 292140-74-0
M. Wt: 212.2 g/mol
InChI Key: IMBFGQSBFRQBTA-UHFFFAOYSA-N
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Description

Benzoxazole is a resourceful and important member of the heteroarenes that connects synthetic organic chemistry to medicinal, pharmaceutical, and industrial areas . It is a bicyclic planar molecule and is the most favorable moiety for researchers because it has been extensively used as a starting material for different mechanistic approaches in drug discovery .


Synthesis Analysis

Benzoxazole derivatives can be synthesized using 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts . For example, Wu et al. demonstrated an FeCl3-catalyzed aerobic oxidation reaction for the synthesis of 1-benzoxazolyl-o-carboranes from 2-aminophenol and 1-formyl-o-carborane .


Molecular Structure Analysis

The molecule of a benzoxazole derivative can have a nitrogen atom between 1,3-benzoxazol-2-yl and another group . For such a compound, there can be multiple possible conformers and tautomers .


Chemical Reactions Analysis

Benzoxazole derivatives can undergo a variety of chemical reactions. For instance, a Regel-type transition-metal-free direct C-2 aroylation of (benzo)oxazoles with acid chlorides is catalyzed by N,N-dimethyl-4-aminopyridine (DMAP) and affords the corresponding 2-ketoazoles .


Physical And Chemical Properties Analysis

The physical and chemical properties of a benzoxazole derivative can vary. For example, 3-(1,3-benzoxazol-2-yl)-1-propanamine has a molecular weight of 176.22 and is a solid at room temperature .

Scientific Research Applications

Antimicrobial Activity

“3-(1,3-Benzoxazol-2-yl)-2-pyridinol” derivatives have been synthesized and studied for their antimicrobial properties. These compounds have shown effectiveness against various bacterial and fungal strains. For instance, they have been tested against Escherichia coli and Staphylococcus aureus , as well as Candida albicans and Aspergillus niger . The ability to inhibit the growth of these microorganisms makes these derivatives potential candidates for developing new antimicrobial agents.

Anticancer Properties

Some derivatives of “3-(1,3-Benzoxazol-2-yl)-2-pyridinol” have been evaluated for their anticancer activities. They have been found to exhibit inhibitory effects on human colorectal carcinoma (HCT116) cancer cell lines. The compounds’ effectiveness is compared with standard drugs like 5-fluorouracil, indicating their potential as anticancer agents .

Photophysical Properties

The photophysical properties of “3-(1,3-Benzoxazol-2-yl)-2-pyridinol” derivatives are notable. They absorb in the range of 296 to 332 nm and emit in the ranges of 368 to 404 nm with excellent quantum yield. These properties make them suitable for use as fluorescent probes and sensing materials .

Chemotherapeutic Activity

Benzoxazole derivatives, including “3-(1,3-Benzoxazol-2-yl)-2-pyridinol”, have been reported to exhibit diverse chemotherapeutic activities. They have been used as anticancer agents and have shown promise in the development of new therapeutic drugs .

Biological Material Intermediates

Due to their wide spectrum of pharmacological activities, benzoxazole derivatives are used as intermediates in the preparation of new biological materials. Their structural versatility allows for the synthesis of compounds with targeted biological functions .

Fluorescent Probes and Sensing Materials

The excellent photophysical properties of these derivatives make them useful as fluorescent probes and sensing materials. Their broad spectral windows and high molar absorptivity values, coupled with good fluorescence quantum efficiency, allow for their application in various sensing technologies .

Protein Tyrosine Phosphatase-1B (PTB-1B) Inhibitory Activity

Ortho-substituted naphthoxazole derivatives, which can be synthesized from “3-(1,3-Benzoxazol-2-yl)-2-pyridinol”, show promising inhibitory activity for PTB-1B. This enzyme is a target for antidiabetic activity, making these derivatives potential candidates for diabetes treatment .

Antidiabetic Activity

The derivatives have also been studied for their in vivo antidiabetic activity in various mouse models. Their ability to inhibit PTB-1B suggests their potential use in managing diabetes .

Safety and Hazards

The safety and hazards of a benzoxazole derivative can also vary. For instance, in the event of fire, carbon oxides, nitrogen oxides (NOx), and sulfur oxides can be produced .

Future Directions

The future directions for the research and development of benzoxazole derivatives are promising. They have been investigated extensively and associated with diverse biological activities such as antibacterial, antifungal, anticancer, anti-oxidant, anti-inflammatory effects, and so on . Therefore, there is a large upsurge in the synthesis of benzoxazole via different pathways .

properties

IUPAC Name

3-(1,3-benzoxazol-2-yl)-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2O2/c15-11-8(4-3-7-13-11)12-14-9-5-1-2-6-10(9)16-12/h1-7H,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMBFGQSBFRQBTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)C3=CC=CNC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1,3-Benzoxazol-2-yl)-2-pyridinol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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